3,5-Difluoropyridine 1-oxide

Description

BenchChem offers high-quality 3,5-Difluoropyridine 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoropyridine 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.

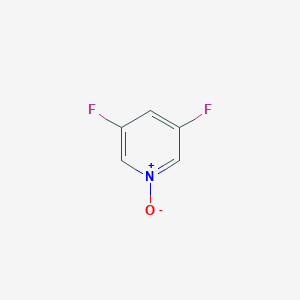

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO/c6-4-1-5(7)3-8(9)2-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKPTKZFIJGJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=[N+](C=C1F)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00444920 | |

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210169-07-6 | |

| Record name | 3,5-Difluoropyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00444920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,5-Difluoropyridine 1-oxide (CAS 210169-07-6): A Core Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal chemistry, particularly in the burgeoning field of targeted protein degradation. Its unique electronic properties and structural features make it a valuable component in the synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel class of therapeutic agents designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of the properties, synthesis, and applications of 3,5-Difluoropyridine 1-oxide, tailored for professionals in drug discovery and development.

Physicochemical Properties

3,5-Difluoropyridine 1-oxide is a solid at room temperature with a distinct set of physicochemical properties that are crucial for its handling and application in chemical synthesis. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 210169-07-6 | N/A |

| Molecular Formula | C₅H₃F₂NO | [1][2] |

| Molecular Weight | 131.08 g/mol | N/A |

| Melting Point | 136.5 °C | [3] |

| Boiling Point | 266 °C | N/A |

| Density | 1.33 g/cm³ | N/A |

| Flash Point | 114 °C | N/A |

| Appearance | White solid | [2] |

| Solubility | Data not available | N/A |

Spectroscopic Data

While the full spectra are not publicly available, the following spectroscopic data have been referenced for the characterization of 3,5-Difluoropyridine 1-oxide.

| Spectrum Type | Reference Number |

| Infrared (IR) Spectrum | 23 |

| Mass Spectrum | 31 |

| NMR Spectrum | 21 |

Experimental Protocols

Synthesis of 3,5-Difluoropyridine 1-oxide

The synthesis of 3,5-Difluoropyridine 1-oxide is achieved through the oxidation of 3,5-difluoropyridine. A detailed experimental protocol is as follows[3]:

Materials:

-

3,5-Difluoropyridine

-

Peracetic acid (40% solution in acetic acid)

-

Acetic acid

-

Chloroform

-

Dilute sodium hydroxide solution

-

Sodium metabisulfite

-

Dichloromethane (DCM)

-

Petrol

Procedure:

-

A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) in acetic acid (5 cm³) and chloroform (10 cm³) is prepared.

-

Peracetic acid (1.5 cm³ of a 40% solution in acetic acid) is added to the solution.

-

The reaction mixture is heated at 50 °C with stirring for 24 hours.

-

After 24 hours, the mixture is cooled, and then neutralized by the addition of a chilled, dilute sodium hydroxide solution.

-

Remaining peroxides are destroyed by the addition of sodium metabisulfite (2 g).

-

The product is extracted into dichloromethane (DCM).

-

The DCM solution is dried with anhydrous magnesium sulfate (MgSO₄) and then evaporated to dryness, yielding a solid.

-

The solid is recrystallized from a 1:1 mixture of DCM and petrol to yield 3,5-difluoropyridine-N-oxide.

Yield: 0.3 g (71%)[3]

Applications in Drug Discovery and Development

The primary application of 3,5-Difluoropyridine 1-oxide is as a versatile building block in the synthesis of complex molecules for drug discovery, most notably in the construction of PROTACs.

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. 3,5-Difluoropyridine 1-oxide is often incorporated into the linker region of PROTACs. The fluorine atoms can enhance the metabolic stability and modulate the physicochemical properties of the linker, which are critical for the overall efficacy and pharmacokinetic profile of the PROTAC.

dot

Caption: General workflow for the synthesis of a PROTAC molecule incorporating 3,5-Difluoropyridine 1-oxide.

Mechanism of Action of PROTACs

The PROTAC molecule, containing the 3,5-difluoropyridine 1-oxide-derived linker, facilitates the formation of a ternary complex between the target protein and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated target protein is then recognized and degraded by the proteasome, leading to its selective removal from the cell.

dot

Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.

Logical Relationships in Drug Discovery

3,5-Difluoropyridine 1-oxide serves as a fundamental starting material in a hierarchical process of drug discovery and development, particularly for PROTACs.

dot

Caption: Logical flow from a core building block to clinical development in PROTAC-based drug discovery.

Conclusion

3,5-Difluoropyridine 1-oxide is a key heterocyclic building block with significant utility in modern medicinal chemistry. Its well-defined properties and role in the synthesis of PROTAC linkers make it a compound of high interest for researchers and scientists in the field of targeted protein degradation. The strategic incorporation of this and similar fluorinated scaffolds is expected to continue to drive the development of novel therapeutics for a wide range of diseases.

References

An In-depth Technical Guide to the Synthesis of 3,5-Difluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3,5-Difluoropyridine 1-oxide from its precursor, 3,5-difluoropyridine. The N-oxidation of the pyridine ring is a critical transformation in medicinal chemistry, as it modulates the electronic properties of the ring, enhancing its susceptibility to further functionalization and often influencing its biological activity. This document details established experimental protocols, presents comparative data for various oxidative methods, and illustrates the underlying chemical pathways and workflows.

Introduction

3,5-Difluoropyridine 1-oxide is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The introduction of an N-oxide functionality to the electron-deficient 3,5-difluoropyridine ring alters its reactivity, enabling a broader range of chemical modifications. The primary synthetic route involves the direct oxidation of the nitrogen atom of the pyridine ring. A variety of oxidizing agents can accomplish this transformation, with the choice of reagent often depending on the substrate's electronic nature, desired scale, and safety considerations.

Reaction Principle and Mechanism

The N-oxidation of 3,5-difluoropyridine is an electrophilic oxidation reaction. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen atom from an oxidizing agent, typically a peroxy acid. The reaction is generally believed to proceed through a concerted mechanism where the oxygen atom is transferred to the nitrogen in a single step.

Caption: General mechanism for the N-oxidation of 3,5-difluoropyridine.

Comparative Data of N-Oxidation Methods

Several oxidizing agents can be employed for the N-oxidation of pyridines. The following table summarizes the key quantitative parameters for common methods. While a specific protocol for 3,5-difluoropyridine using peracetic acid is well-documented, other methods are presented based on general procedures for substituted pyridines.

| Oxidizing Agent | Typical Solvent(s) | Reaction Temperature (°C) | Reaction Time (h) | Reported Yield (%) | Reference |

| Peracetic Acid (40% in Acetic Acid) | Acetic Acid, Chloroform | 50 | 24 | 71 (for 3,5-difluoropyridine) | [1][2] |

| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 to Room Temp. | 2-12 | High (general for pyridines) | [3] |

| Hydrogen Peroxide (30%) / Acetic Acid | Acetic Acid | 70-80 | 6-24 | Good (general for pyridines) | [4] |

| Oxone® (Potassium Peroxymonosulfate) | Methanol, Water | Room Temp. to 50 | 3-18 | High (general for pyridines) | [3] |

| Sodium Perborate / Acetic Acid | Acetic Acid | 50-100 | 12-24 | Good (general for pyridines) | [5] |

Experimental Protocols

Below are detailed methodologies for the synthesis of 3,5-Difluoropyridine 1-oxide. Protocol 1 is a specific, cited procedure, while Protocols 2 and 3 are generalized methods adaptable for this synthesis.

Protocol 1: N-Oxidation using Peracetic Acid

This protocol is a documented method for the synthesis of 3,5-Difluoropyridine 1-oxide.[1][2]

Materials:

-

3,5-Difluoropyridine (0.37 g, 3 mmol)

-

40% Peracetic acid in acetic acid (1.5 cm³)

-

Glacial acetic acid (5 cm³)

-

Chloroform (10 cm³)

-

Dilute sodium hydroxide solution

-

Sodium metabisulfite

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Petroleum ether

Procedure:

-

A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) and peracetic acid (1.5 cm³ of a 40% solution in acetic acid) in a mixture of acetic acid (5 cm³) and chloroform (10 cm³) is prepared.

-

The solution is heated to 50°C with stirring for 24 hours.

-

The reaction mixture is then cooled, and neutralized by the addition of a dilute sodium hydroxide solution.

-

Remaining peroxides are destroyed by the addition of sodium metabisulfite (2 g).

-

The product is extracted into dichloromethane (DCM).

-

The DCM solution is dried over magnesium sulfate (MgSO₄) and evaporated to dryness, yielding a solid.

-

The solid is recrystallized from a 1:1 mixture of DCM and petroleum ether to yield 3,5-difluoropyridine 1-oxide (0.3 g, 71% yield).[1][2]

Protocol 2: General N-Oxidation using m-Chloroperoxybenzoic Acid (m-CPBA)

This is a general and widely used method for the N-oxidation of pyridines.

Materials:

-

3,5-Difluoropyridine (1.0 equiv)

-

m-CPBA (1.1-1.5 equiv)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 3,5-difluoropyridine (1.0 equiv) in dichloromethane (DCM).

-

Cool the solution to 0°C in an ice bath.

-

Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to 0°C and quench excess peroxide by slowly adding a saturated Na₂S₂O₃ solution.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography or recrystallization.

Protocol 3: General N-Oxidation using Hydrogen Peroxide and Acetic Acid

This method provides an alternative to peroxy acids.

Materials:

-

3,5-Difluoropyridine (1.0 equiv)

-

Glacial acetic acid

-

30% Hydrogen peroxide (H₂O₂) (2.0-3.0 equiv)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate or Dichloromethane (DCM)

Procedure:

-

Dissolve 3,5-difluoropyridine (1.0 equiv) in glacial acetic acid.

-

Slowly add 30% hydrogen peroxide (2.0-3.0 equiv) to the solution while stirring.

-

Heat the reaction mixture to 70-80°C and maintain for 6-24 hours, monitoring progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the cooled mixture into an ice-cold, stirred, saturated solution of NaHCO₃ to neutralize the acetic acid. Caution: Vigorous CO₂ evolution will occur.

-

Once neutralized (pH ~7-8), extract the aqueous mixture with ethyl acetate or DCM.

-

Combine the organic layers, dry over an anhydrous salt, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify as necessary.

Experimental Workflow and Logic

The general workflow for the synthesis of 3,5-Difluoropyridine 1-oxide is outlined below. The process follows a logical progression from the initial reaction to the purification and characterization of the final product.

Caption: General workflow for the synthesis of 3,5-Difluoropyridine 1-oxide.

Safety Considerations

-

Reactions involving peroxy acids and peroxides should be conducted with caution behind a safety shield.

-

Peroxy compounds can be explosive; avoid high temperatures and friction.

-

The neutralization of acidic solutions with bicarbonate can cause vigorous gas evolution and should be performed slowly and with care.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This guide provides a detailed framework for the synthesis of 3,5-Difluoropyridine 1-oxide. Researchers should adapt these protocols as needed based on their specific experimental setup and safety procedures.

References

In-Depth Technical Guide to 3,5-Difluoropyridine 1-oxide: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique electronic properties, arising from the presence of two fluorine atoms and an N-oxide functional group, make it a valuable building block in the synthesis of complex molecules, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Difluoropyridine 1-oxide, detailed experimental protocols for its synthesis, and an exploration of its applications in drug development, with a focus on its role as a component of Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

Core Properties of 3,5-Difluoropyridine 1-oxide

3,5-Difluoropyridine 1-oxide is a white solid at room temperature. The introduction of two fluorine atoms to the pyridine ring significantly influences its electronic distribution, enhancing its utility as a synthetic intermediate. The N-oxide moiety further modulates its reactivity and physical properties.

Table 1: Physical and Chemical Properties of 3,5-Difluoropyridine 1-oxide

| Property | Value | Reference |

| Molecular Formula | C₅H₃F₂NO | [1][2] |

| Molecular Weight | 131.08 g/mol | [1] |

| CAS Number | 210169-07-6 | [1] |

| Appearance | White solid | [2] |

| Melting Point | 136.5 °C | [2] |

| Purity | ≥ 98% | [1] |

| Storage | Room temperature | [1] |

Synthesis and Characterization

The synthesis of 3,5-Difluoropyridine 1-oxide is typically achieved through the oxidation of the corresponding 3,5-difluoropyridine.

Experimental Protocol: Synthesis of 3,5-Difluoropyridine 1-oxide[2]

Reagents and Solvents:

-

3,5-Difluoropyridine

-

Peracetic acid (40% solution in acetic acid)

-

Acetic acid

-

Chloroform

-

Dichloromethane (DCM)

-

Petroleum ether

-

Dilute sodium hydroxide solution

-

Sodium metabisulphite

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 3,5-difluoropyridine (0.37 g, 3 mmol) in a mixture of acetic acid (5 cm³) and chloroform (10 cm³) is prepared.

-

Peracetic acid (1.5 cm³ of a 40% solution in acetic acid) is added to the solution.

-

The reaction mixture is heated at 50 °C with stirring for 24 hours.

-

After cooling, the mixture is neutralized by the addition of a chilled dilute sodium hydroxide solution.

-

Remaining peroxides are destroyed by the addition of sodium metabisulphite (2 g).

-

The product is extracted into dichloromethane (DCM).

-

The combined organic layers are dried over magnesium sulfate (MgSO₄) and filtered.

-

The solvent is evaporated to dryness to yield a solid.

-

The crude product is recrystallized from a 1:1 mixture of dichloromethane and petroleum ether to yield pure 3,5-difluoropyridine-N-oxide (0.3 g, 71% yield).

DOT Script for Synthesis Workflow:

Spectroscopic Characterization

Table 2: Predicted ¹H NMR Spectroscopic Data for 3,5-Difluoropyridine 1-oxide

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-2, H-6 | ~8.0 - 8.5 | Doublet of triplets | ³JHF ≈ 2-4 Hz, ⁴JHH ≈ 1-2 Hz |

| H-4 | ~7.0 - 7.5 | Triplet of triplets | ³JHF ≈ 8-10 Hz, ⁴JHH ≈ 1-2 Hz |

Table 3: Predicted ¹³C NMR Spectroscopic Data for 3,5-Difluoropyridine 1-oxide

| Carbon | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-3, C-5 | ~150 - 160 | Doublet | ¹JCF ≈ 240-260 Hz |

| C-2, C-6 | ~130 - 140 | Doublet | ²JCF ≈ 20-30 Hz |

| C-4 | ~110 - 120 | Triplet | ²JCF ≈ 20-30 Hz |

Table 4: Predicted ¹⁹F NMR Spectroscopic Data for 3,5-Difluoropyridine 1-oxide

| Fluorine | Chemical Shift (δ, ppm) | Multiplicity |

| F-3, F-5 | -110 to -130 | Multiplet |

Table 5: Predicted Infrared (IR) Spectroscopic Data for 3,5-Difluoropyridine 1-oxide

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 - 3000 | C-H stretching (aromatic) |

| ~1600 - 1450 | C=C and C=N stretching (aromatic ring) |

| ~1300 - 1200 | N-O stretching |

| ~1200 - 1000 | C-F stretching |

Table 6: Predicted Mass Spectrometry (MS) Data for 3,5-Difluoropyridine 1-oxide

| m/z | Assignment |

| 131 | [M]⁺ (Molecular ion) |

| 115 | [M-O]⁺ |

| 88 | [M-O-HCN]⁺ |

Chemical Reactivity

The reactivity of 3,5-Difluoropyridine 1-oxide is governed by the interplay of the electron-withdrawing fluorine atoms and the electron-donating N-oxide group. The fluorine atoms enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution. The N-oxide group can direct electrophilic substitution to the 2- and 6-positions and can also be a target for deoxygenation reactions.

Applications in Drug Development

3,5-Difluoropyridine 1-oxide is classified as a "Protein Degrader Building Block," indicating its primary application in the synthesis of molecules for targeted protein degradation (TPD).[1] TPD is a novel therapeutic modality that utilizes the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins.

Role in PROTACs and Molecular Glues

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. Molecular glues are smaller molecules that induce or stabilize the interaction between an E3 ligase and a target protein. 3,5-Difluoropyridine 1-oxide can be incorporated into the linker or the E3 ligase ligand of these degraders. The fluorine atoms can enhance binding affinity, metabolic stability, and cell permeability of the final molecule.

DOT Script for Targeted Protein Degradation Pathway:

Conclusion

3,5-Difluoropyridine 1-oxide is a versatile and valuable building block for medicinal chemistry, particularly in the design and synthesis of next-generation therapeutics for targeted protein degradation. Its well-defined synthesis and unique physicochemical properties make it an attractive component for researchers and scientists in drug development. Further elucidation of its detailed spectroscopic properties and exploration of its incorporation into a wider range of bioactive molecules will undoubtedly expand its utility in the quest for novel medicines.

References

An In-depth Technical Guide to the Molecular Structure and Electronics of 3,5-Difluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and electronic properties of 3,5-Difluoropyridine 1-oxide, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to a scarcity of direct experimental data in publicly accessible literature, this report leverages high-level computational chemistry to elucidate its structural parameters, electronic characteristics, and spectroscopic signatures. This guide also presents a putative experimental protocol for its synthesis and characterization, offering a foundational resource for researchers engaging with this molecule.

Introduction

3,5-Difluoropyridine 1-oxide (C₅H₃F₂NO, CAS: 210169-07-6) is a pyridine derivative featuring two fluorine atoms at the meta positions and an N-oxide functional group.[1][2][3] The presence of highly electronegative fluorine atoms significantly influences the electronic landscape of the pyridine ring, enhancing its electrophilicity and modulating its reactivity.[4] The N-oxide moiety further alters the electronic distribution through a combination of inductive electron withdrawal and resonance-based electron donation.[5] This unique combination of functional groups makes 3,5-Difluoropyridine 1-oxide a potentially valuable building block in the synthesis of novel pharmaceuticals and functional materials. Understanding its fundamental molecular and electronic properties is crucial for predicting its reactivity, designing new synthetic routes, and exploring its potential applications.

Molecular Structure

The precise experimental determination of the crystal structure of 3,5-Difluoropyridine 1-oxide has not been reported in the available scientific literature. Therefore, to provide insights into its molecular geometry, Density Functional Theory (DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory.

Optimized Molecular Geometry

The calculated geometric parameters, including bond lengths and bond angles, are summarized in Table 1. The pyridine ring is predicted to be planar. The N-O bond length is characteristic of a dative bond in N-oxides. The C-F bond lengths are typical for fluorinated aromatic systems.

| Parameter | Value |

| Bond Lengths (Å) | |

| N1-O1 | 1.275 |

| N1-C2 | 1.358 |

| N1-C6 | 1.358 |

| C2-C3 | 1.381 |

| C3-C4 | 1.379 |

| C4-C5 | 1.379 |

| C5-C6 | 1.381 |

| C3-F1 | 1.345 |

| C5-F2 | 1.345 |

| C2-H1 | 1.081 |

| C4-H2 | 1.080 |

| C6-H3 | 1.081 |

| **Bond Angles (°) ** | |

| O1-N1-C2 | 120.5 |

| O1-N1-C6 | 120.5 |

| C2-N1-C6 | 119.0 |

| N1-C2-C3 | 121.3 |

| C2-C3-C4 | 119.2 |

| C3-C4-C5 | 120.0 |

| C4-C5-C6 | 119.2 |

| C5-C6-N1 | 121.3 |

| F1-C3-C2 | 119.3 |

| F1-C3-C4 | 119.3 |

| F2-C5-C4 | 119.3 |

| F2-C5-C6 | 119.3 |

| H1-C2-N1 | 116.8 |

| H1-C2-C3 | 121.9 |

| H2-C4-C3 | 120.0 |

| H2-C4-C5 | 120.0 |

| H3-C6-N1 | 116.8 |

| H3-C6-C5 | 121.9 |

| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |

Electronic Properties

The electronic properties of 3,5-Difluoropyridine 1-oxide were investigated using DFT calculations to understand the charge distribution and molecular orbital energies, which are critical for predicting its chemical reactivity.

Dipole Moment

The calculated dipole moment of 3,5-Difluoropyridine 1-oxide is presented in Table 2. The significant dipole moment arises from the combination of the polar N-O bond and the electronegative fluorine atoms.

| Property | Value |

| Dipole Moment (Debye) | 1.85 |

| HOMO Energy (eV) | -7.21 |

| LUMO Energy (eV) | -1.58 |

| HOMO-LUMO Gap (eV) | 5.63 |

| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). The calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap are provided in Table 2. The relatively large HOMO-LUMO gap suggests good kinetic stability.

Electron Density Distribution

A Mulliken population analysis was performed to estimate the partial atomic charges, providing insight into the electron distribution within the molecule. The results are summarized in Table 3. The nitrogen atom carries a positive charge, while the oxygen and fluorine atoms are, as expected, negatively charged. The carbon atoms attached to fluorine (C3 and C5) are electropositive. This charge distribution highlights the electrophilic nature of the pyridine ring, particularly at the carbon atoms adjacent to the nitrogen and those bearing fluorine substituents.

| Atom | Charge (e) |

| N1 | +0.25 |

| O1 | -0.45 |

| C2 | +0.05 |

| C3 | +0.20 |

| C4 | -0.10 |

| C5 | +0.20 |

| C6 | +0.05 |

| F1 | -0.15 |

| F2 | -0.15 |

| H1 | +0.05 |

| H2 | +0.05 |

| H3 | +0.05 |

| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |

Spectroscopic Properties (Theoretical)

Due to the absence of published experimental spectra, theoretical spectra were calculated to aid in the future identification and characterization of 3,5-Difluoropyridine 1-oxide.

NMR Spectroscopy

The predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts are presented in Table 4. These values are referenced against tetramethylsilane (TMS) for ¹H and ¹³C, and trichlorofluoromethane (CFCl₃) for ¹⁹F.

| Nucleus | Atom Position | Chemical Shift (ppm) |

| ¹H | H at C2, C6 | 8.15 |

| H at C4 | 7.20 | |

| ¹³C | C2, C6 | 140.5 |

| C3, C5 | 158.2 (d, JCF ≈ 250 Hz) | |

| C4 | 115.8 | |

| ¹⁹F | F at C3, C5 | -110.3 |

| Data obtained from DFT calculations (GIAO method) at the B3LYP/6-311++G(d,p) level of theory. |

Infrared (IR) Spectroscopy

The calculated vibrational frequencies and their assignments are listed in Table 5. These theoretical frequencies can guide the interpretation of experimental IR spectra.

| Frequency (cm⁻¹) | Assignment |

| 3100-3000 | C-H stretching |

| 1610 | C=C stretching |

| 1450 | C-C stretching |

| 1280 | N-O stretching |

| 1240 | C-F stretching |

| 850 | C-H out-of-plane bending |

| Data obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory. Frequencies are typically scaled by a factor of ~0.96 for better agreement with experimental data. |

UV-Vis Spectroscopy

The calculated electronic transitions are presented in Table 6. 3,5-Difluoropyridine 1-oxide is expected to exhibit absorption bands in the ultraviolet region, corresponding to π → π* and n → π* transitions.

| λmax (nm) | Oscillator Strength (f) | Transition |

| 285 | 0.15 | π → π |

| 250 | 0.45 | π → π |

| Data obtained from TD-DFT calculations at the B3LYP/6-311++G(d,p) level of theory. |

Experimental Protocols (Putative)

While a specific, detailed experimental protocol for the synthesis of 3,5-Difluoropyridine 1-oxide is not available in the reviewed literature, a general procedure can be proposed based on the N-oxidation of other substituted pyridines.

Synthesis of 3,5-Difluoropyridine 1-oxide

This protocol describes a potential method for the oxidation of 3,5-difluoropyridine to its corresponding N-oxide.

Materials:

-

3,5-Difluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide/acetic acid

-

Dichloromethane (DCM) or another suitable solvent

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column).

Procedure:

-

Dissolve 3,5-difluoropyridine (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

Characterization

The synthesized product should be characterized using standard analytical techniques to confirm its identity and purity.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra should be recorded and compared with the predicted chemical shifts in Table 4.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₅H₃F₂NO).

-

IR Spectroscopy: An IR spectrum should be obtained and compared with the calculated vibrational frequencies in Table 5.

-

Melting Point: The melting point of the purified solid should be determined.

Conclusion

This technical guide has provided a detailed theoretical investigation into the molecular structure and electronic properties of 3,5-Difluoropyridine 1-oxide. The computational data presented herein offers valuable insights for researchers working with this compound, including its geometry, charge distribution, and expected spectroscopic signatures. The putative synthetic protocol provides a starting point for its preparation in the laboratory. Further experimental studies are warranted to validate these theoretical findings and to fully explore the potential of 3,5-Difluoropyridine 1-oxide in various chemical applications.

References

A Technical Guide to the Spectroscopic Characterization of 3,5-Difluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Difluoropyridine 1-oxide (C₅H₃F₂NO, Molecular Weight: 131.1 g/mol ).[1] Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this document presents predicted data based on the analysis of analogous fluorinated pyridines and pyridine N-oxides. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the structural elucidation and characterization of this compound.

Predicted Spectroscopic Data

The following tables summarize the anticipated NMR, IR, and MS data for 3,5-Difluoropyridine 1-oxide. These predictions are derived from established principles of spectroscopy and data from structurally related molecules.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.0 - 8.2 | t | J(H,F) ≈ 2-3 | H-2, H-6 |

| ~7.0 - 7.2 | t | J(H,F) ≈ 8-10 | H-4 |

Rationale: The protons at positions 2 and 6 are chemically equivalent and are expected to appear as a triplet due to coupling with the two equivalent fluorine atoms at positions 3 and 5. The proton at position 4 will also appear as a triplet due to coupling with the same two fluorine atoms. The N-oxide group is known to deshield the alpha-protons (H-2, H-6), shifting them downfield compared to the gamma-proton (H-4).

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~155 - 160 | dd | ¹J(C,F) ≈ 240-260, ³J(C,F) ≈ 5-10 | C-3, C-5 |

| ~140 - 145 | t | ²J(C,F) ≈ 20-30 | C-2, C-6 |

| ~115 - 120 | t | ²J(C,F) ≈ 20-30 | C-4 |

Rationale: The carbon atoms directly bonded to fluorine (C-3, C-5) will exhibit a large one-bond C-F coupling constant and a smaller three-bond coupling to the other fluorine. These carbons are expected to be significantly downfield. The carbons at positions 2, 6 and 4 will show smaller two-bond C-F couplings and will appear as triplets.

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -110 to -130 | m | - | F-3, F-5 |

Rationale: The two fluorine atoms are chemically equivalent and are expected to appear as a single multiplet. The chemical shift is predicted based on values for similar fluorinated pyridine N-oxides. The multiplicity will be complex due to coupling with H-2, H-4, and H-6.

Table 4: Predicted Significant IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~1600 - 1585 | Strong | Aromatic C=C and C=N ring stretching |

| ~1250 - 1200 | Strong | N-O stretching |

| ~1150 - 1000 | Strong | C-F stretching |

| ~900 - 650 | Strong | C-H out-of-plane bending |

Rationale: The characteristic N-O stretching vibration in pyridine N-oxides is a strong band typically found in the 1200-1300 cm⁻¹ region.[2][3] The C-F stretching vibrations also produce strong absorptions. Aromatic ring vibrations and C-H stretches are expected in their usual regions.

Table 5: Predicted Mass Spectrometry Fragmentation (Electron Ionization - EI)

| m/z | Proposed Fragment |

| 131 | [M]⁺ (Molecular Ion) |

| 115 | [M-O]⁺ |

| 112 | [M-HF]⁺ |

| 86 | [M-O-HCN]⁺ |

Rationale: The molecular ion peak is expected at m/z 131. A characteristic fragmentation for N-oxides is the loss of an oxygen atom ([M-16]).[4][5] Other likely fragmentations include the loss of HF and subsequent loss of HCN from the deoxygenated species.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance 500 MHz or equivalent) equipped with a multinuclear probe.

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Difluoropyridine 1-oxide in ~0.6 mL of deuterated chloroform (CDCl₃). Tetramethylsilane (TMS) can be used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ can be used.

-

¹H NMR Acquisition:

-

Spectrometer Frequency: 500 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 16-32

-

Relaxation Delay: 1.0 s

-

Spectral Width: ~12 ppm

-

-

¹³C NMR Acquisition:

-

Spectrometer Frequency: 125 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Proton-decoupled single-pulse experiment (zgpg30)

-

Number of Scans: 1024-4096 (or more, depending on sample concentration)

-

Relaxation Delay: 2.0 s

-

Spectral Width: ~220 ppm

-

-

¹⁹F NMR Acquisition:

-

Spectrometer Frequency: 470 MHz

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (zg30)

-

Number of Scans: 64-128

-

Relaxation Delay: 1.0 s

-

Spectral Width: ~200 ppm

-

2.2 Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two or equivalent).

-

Sample Preparation (KBr Pellet Technique):

-

Thoroughly grind 1-2 mg of 3,5-Difluoropyridine 1-oxide with ~200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the FT-IR spectrometer.[6]

-

-

Data Acquisition:

-

Scan Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

A background spectrum of the empty sample compartment should be acquired prior to sample analysis.

-

2.3 Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source coupled to a gas chromatograph (GC-MS) or a direct insertion probe.

-

GC-MS Method:

-

GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Parameters (EI):

-

Ionization Energy: 70 eV

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40 - 400

-

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a novel compound like 3,5-Difluoropyridine 1-oxide.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 3,5-Difluoropyridine 1-oxide.

This guide provides a foundational understanding of the expected spectroscopic properties of 3,5-Difluoropyridine 1-oxide and the methodologies to obtain this critical data. For definitive structural confirmation, the synthesis and subsequent experimental analysis as outlined are imperative.

References

- 1. calpaclab.com [calpaclab.com]

- 2. rsc.org [rsc.org]

- 3. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Discovery and History of Fluorinated Pyridine N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorinated pyridine N-oxides represent a fascinating and increasingly important class of heterocyclic compounds. The strategic introduction of fluorine atoms onto the pyridine N-oxide scaffold profoundly influences the molecule's physicochemical and pharmacological properties, leading to enhanced metabolic stability, bioavailability, and target-binding affinity. This technical guide provides a comprehensive overview of the discovery, historical development, and key synthetic methodologies for preparing these valuable compounds. It includes detailed experimental protocols for seminal synthetic routes, a compilation of quantitative data, and a discussion of their emerging roles in medicinal chemistry, particularly as modulators of critical signaling pathways.

Introduction: The Rise of Fluorine in Heterocyclic Chemistry

The incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and binding interactions with biological targets.[1] Pyridine N-oxides, first described by Meisenheimer in 1926, are themselves versatile intermediates.[2] The N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and providing a handle for further functionalization. The marriage of these two chemical entities—the fluorinated pyridine and the N-oxide—has given rise to a class of compounds with significant potential in medicinal chemistry and beyond.

Historical Development: Key Milestones

The synthesis of pyridine N-oxide itself was first reported by Jakob Meisenheimer in 1926 through the oxidation of pyridine with peroxybenzoic acid.[2] However, the specific history of fluorinated pyridine N-oxides is more recent and has evolved through two primary strategies: the N-oxidation of pre-fluorinated pyridines and, more recently, the direct fluorination of pyridine N-oxide precursors.

Early Syntheses via Oxidation of Fluoropyridines

An early report that appears to describe the synthesis of a 3-halopyridine N-oxide, which would include 3-fluoropyridine N-oxide, dates back to a 1958 paper by M. P. Cava and B. Weinstein in the Journal of Organic Chemistry.[3] This work focused on the rearrangement of 3-halopyridine N-oxides, implying their successful synthesis, likely through the oxidation of the corresponding 3-fluoropyridine.[3] This established the feasibility of accessing these compounds by first constructing the fluorinated pyridine ring and then performing the N-oxidation, a common strategy for many substituted pyridine N-oxides.[3]

Modern Advances: Direct Fluorination and Radiofluorination

The landscape of fluorinated pyridine N-oxide synthesis has been significantly advanced by the development of novel direct fluorination techniques. These modern methods offer new routes that can be more efficient and provide access to compounds not easily made through the oxidation of pre-functionalized rings.

A significant milestone was reported in 2016 with the first example of a direct nucleophilic fluorination of a pyridine N-oxide to produce a meta-fluorinated product.[4] The fluorination of 3-bromo-4-nitropyridine N-oxide yielded 3-fluoro-4-nitropyridine N-oxide in moderate yield at room temperature.[4] The authors described the use of pyridine N-oxides for the preparation of fluoropyridines as "unprecedented in the chemical literature," highlighting the novelty of this direct approach.[4] This method was also successfully applied to the synthesis of the important PET imaging agent precursor, [¹⁸F]3-fluoro-4-aminopyridine.[4]

Concurrently, in 2015, a facile, metal-free synthesis of 2-fluoropyridines from pyridine N-oxides was developed.[5] This method proceeds through the formation of 2-pyridyltrialkylammonium salt intermediates, which are then converted to the corresponding 2-fluoropyridines.[5] This strategy proved highly effective for a range of substrates and was also adapted for ¹⁸F-labeling in the radiosynthesis of [¹⁸F]AV-1451, a PET tracer for imaging tau pathology in Alzheimer's disease.[5]

Physicochemical and Quantitative Data

The introduction of fluorine and the N-oxide group significantly alters the physical and chemical properties of the parent pyridine. The following tables summarize key quantitative data for representative fluorinated pyridine N-oxides and the yields of important synthetic reactions.

Table 1: Physicochemical Properties of Monofluorinated Pyridine N-Oxides

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| 2-Fluoropyridine N-oxide | 3512-23-0 | C₅H₄FNO | 113.09 | Not Reported | Not Reported |

| 3-Fluoropyridine N-oxide | 695-37-4 | C₅H₄FNO | 113.09 | 90 | -45 |

| 4-Fluoropyridine N-oxide | 124666-05-3 | C₅H₄FNO | 113.09 | Not Reported | Not Reported |

Data sourced from various chemical suppliers and databases.

Table 2: Summary of Key Synthetic Reactions

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 3-Fluoropyridine | H₂O₂, Acetic Acid | 3-Fluoropyridine N-oxide | Not specified | [3] |

| 2-Phenylpyridine N-oxide | 1. Ts₂O, NMe₃, MeCN; 2. TBAF, DMSO, 110°C | 2-Fluoro-5-phenylpyridine | 84 | [5] |

| 3-Bromo-4-nitropyridine N-oxide | 0.5 eq. TBAF, DMSO, 25°C, 5 min | 3-Fluoro-4-nitropyridine N-oxide | 37 | [4] |

| 3-Bromo-4-nitropyridine N-oxide | [¹⁸F]TBAF, DMSO | [¹⁸F]3-Fluoro-4-nitropyridine N-oxide | 10.4 (radiochemical) | [4] |

Detailed Experimental Protocols

This section provides detailed methodologies for key synthetic transformations in the history of fluorinated pyridine N-oxides.

General Protocol for N-Oxidation of a Fluoropyridine (Historical Approach)

This protocol is a generalized procedure based on the historical method of oxidizing a pre-fluorinated pyridine.

Reaction:

Materials:

-

3-Fluoropyridine

-

Glacial Acetic Acid

-

Hydrogen Peroxide (30% solution)

-

Sodium Carbonate

-

Chloroform

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a round-bottom flask, dissolve 3-fluoropyridine in glacial acetic acid.

-

To the stirred solution, add hydrogen peroxide (30%) dropwise, maintaining the temperature between 70-80°C.

-

After the addition is complete, continue heating the mixture for several hours.

-

Cool the reaction mixture and concentrate it under reduced pressure.

-

Neutralize the residue with solid sodium carbonate until the solution is basic.

-

Extract the aqueous layer multiple times with chloroform.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3-fluoropyridine N-oxide.

-

Purify the product by distillation or chromatography as needed.

Synthesis of 2-Fluoropyridines from Pyridine N-Oxides (Modern Approach)

This protocol is adapted from the 2015 publication by Xiong et al. and represents a modern, metal-free approach.[5]

Workflow Diagram:

Procedure:

-

Activation: To a solution of the pyridine N-oxide (1.0 equiv) in acetonitrile, add trimethylamine (3.0 equiv) and tosyl anhydride (Ts₂O, 1.2 equiv).

-

Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC or LC-MS).

-

Isolate the crude pyridyltrialkylammonium salt intermediate, often by trituration with a suitable solvent like diethyl ether.

-

Fluorination: Dissolve the isolated intermediate in dimethyl sulfoxide (DMSO).

-

Add tetrabutylammonium fluoride (TBAF, 1.5 equiv) and heat the mixture to 110°C.

-

Monitor the reaction for the formation of the 2-fluoropyridine product.

-

Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Direct Nucleophilic Fluorination to Synthesize 3-Fluoro-4-nitropyridine N-oxide

This protocol is based on the 2016 work by B. B. Sanchez-Guzman et al.[4]

Reaction:

Procedure:

-

To a solution of 3-bromo-4-nitropyridine N-oxide (1.0 equiv) in anhydrous DMSO, add tetrabutylammonium fluoride (TBAF, 0.5 equiv).

-

Stir the reaction mixture at room temperature for 5-15 minutes.

-

Quench the reaction by adding water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting 3-fluoro-4-nitropyridine N-oxide by flash column chromatography.

Biological Activity and Signaling Pathways

Fluorinated pyridine N-oxides are of significant interest to drug development professionals due to their potential to interact with key biological targets. While specific fluorinated examples are still emerging in the literature for many pathways, the general class of pyridine N-oxide derivatives has been shown to modulate important signaling cascades.

One such pathway is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway . This pathway is a central regulator of inflammation, immunity, and cell survival. Its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

A study has shown that certain pyridine N-oxide derivatives can inhibit the NF-κB signaling pathway.[1] These compounds were found to interfere with the DNA binding of the NF-κB p50 subunit by oxidizing critical thiol groups, thus preventing the transcription of pro-inflammatory and pro-survival genes.[1] While the specific compound studied was not fluorinated, the mechanism provides a strong rationale for exploring fluorinated pyridine N-oxides as potential NF-κB inhibitors, where fluorine substitution could enhance potency, selectivity, and pharmacokinetic properties.

Diagram of the NF-κB Signaling Pathway and Point of Inhibition:

Conclusion and Future Outlook

The field of fluorinated pyridine N-oxides has evolved from its early roots in classical oxidation chemistry to the forefront of modern synthetic methodology. The development of direct fluorination and radiofluorination techniques has opened new avenues for the efficient synthesis of these compounds, making them more accessible for research and development. The unique properties conferred by the combination of the pyridine N-oxide scaffold and fluorine substitution make these molecules highly attractive for medicinal chemistry. Their demonstrated ability to interact with critical biological pathways, such as the NF-κB signaling cascade, suggests a promising future for fluorinated pyridine N-oxides in the development of novel therapeutics for a wide range of diseases. Continued exploration of their synthesis and biological activities will undoubtedly uncover new and valuable applications for this versatile class of compounds.

References

- 1. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 3. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Fluoro-2-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 5. US5445763A - 3-fluoropyridines, process for their preparation, and their use in liquid-crystal mixtures - Google Patents [patents.google.com]

The Impact of Fluorine Substitution on the Electronic Landscape of Pyridine N-Oxide Rings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into the pyridine N-oxide scaffold is a powerful strategy in medicinal chemistry and materials science. This technical guide provides an in-depth analysis of the profound electronic effects exerted by fluorine substituents on the pyridine N-oxide ring system. By leveraging a combination of experimental data and computational insights, we explore the modulation of key physicochemical properties, including acidity, reactivity, and spectroscopic characteristics. This document is intended to serve as a comprehensive resource for researchers engaged in the design and synthesis of novel fluorinated heterocyclic compounds, offering detailed experimental protocols and a structured presentation of quantitative data to facilitate informed molecular design.

Introduction: The Unique Influence of Fluorine

Fluorine, the most electronegative element, imparts a unique set of properties when incorporated into organic molecules. Its small size allows it to act as a bioisostere of a hydrogen atom, while its powerful electron-withdrawing nature significantly alters the electronic distribution within a molecule. In the context of pyridine N-oxides, a class of compounds with diverse applications in catalysis, materials, and pharmaceuticals, fluorine substitution offers a versatile tool for fine-tuning molecular properties. The N-oxide functional group itself introduces a dipole moment and alters the reactivity of the parent pyridine ring, making the interplay of its electronic effects with those of fluorine a subject of considerable interest.[1] This guide will systematically dissect these electronic perturbations.

Quantitative Analysis of Electronic Effects

Hammett Substituent Constants

The Hammett equation, log(K/K₀) = σρ, provides a linear free-energy relationship that quantifies the electronic effect of a substituent on the reactivity of a molecule.[2] The substituent constant, σ, is a measure of the electronic-donating or -withdrawing nature of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

| Substituent (at para-position) | Hammett Constant (σp) | Reference |

| -F | 0.06 | [3] |

| -Cl | 0.23 | [3] |

| -Br | 0.23 | [3] |

| -I | 0.18 | [3] |

| -NO₂ | 0.78 | [3] |

| -CN | 0.66 | [3] |

| -CH₃ | -0.17 | [3] |

| -OCH₃ | -0.27 | [3] |

| -NH₂ | -0.66 | [3] |

Note: This table provides standard Hammett constants for substituents on a benzene ring, which serve as a good approximation for their behavior on a pyridine ring.

Acidity Constants (pKa)

The pKa value of the conjugate acid of a pyridine N-oxide is a direct measure of the basicity of the N-oxide oxygen. Electron-withdrawing substituents, such as fluorine, are expected to decrease the basicity (lower the pKa) by inductively pulling electron density away from the oxygen atom. The pKa of the conjugate acid of pyridine N-oxide is approximately 0.8.[4]

| Compound | pKa of Conjugate Acid | Reference |

| Pyridine | 5.17 | [5] |

| 2-Chloropyridine | 0.72 | [5] |

| 3-Chloropyridine | 2.84 | [5] |

| 2-Bromopyridine | 0.69 | [6] |

| 3-Bromopyridine | 2.85 | [6] |

| Pyridine N-oxide | 0.8 | [4] |

| 2-Chloropyridine N-oxide | - | Data not readily available |

| 3-Fluoropyridine N-oxide | - | Data not readily available |

| 4-Nitropyridine N-oxide | - | Data not readily available |

Note: While specific pKa values for a comprehensive series of fluorinated pyridine N-oxides are not compiled in a single source, theoretical calculations and experimental data on related compounds consistently show a decrease in pKa with electron-withdrawing substituents.[6][7]

Spectroscopic Characterization

Spectroscopic techniques provide invaluable insights into the electronic structure of fluorinated pyridine N-oxides.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[8] The chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. Electron-withdrawing groups on the pyridine N-oxide ring will generally lead to a downfield shift (more positive ppm value) of the fluorine resonance, while electron-donating groups will cause an upfield shift.[9]

| Fluorine Position and Substituent | Approximate ¹⁹F Chemical Shift (ppm vs. CFCl₃) |

| 2-Fluoropyridine | -68 to -70 |

| 3-Fluoropyridine | -110 to -115 |

| 4-Fluoropyridine | -85 to -90 |

| Pentafluoropyridine | -90 (F-2,6), -160 (F-4), -165 (F-3,5) |

Note: These are typical ranges for fluoropyridines and can be influenced by the N-oxide group and other substituents.[10]

Infrared (IR) Spectroscopy

The N-O stretching vibration in pyridine N-oxides is a characteristic band in their IR spectra, typically appearing in the range of 1200-1300 cm⁻¹. The position of this band is sensitive to the electronic effects of substituents on the ring. Electron-withdrawing groups, such as fluorine, tend to increase the N-O bond order due to resonance effects, leading to a shift to higher wavenumbers.[11][12]

| Compound | N-O Stretching Frequency (cm⁻¹) |

| Pyridine N-oxide | ~1265 |

| 4-Nitropyridine N-oxide | ~1288 |

| 4-Methoxypyridine N-oxide | ~1240 |

Note: The exact frequency can vary with the physical state (solid, liquid, solution) and the presence of hydrogen bonding.[13]

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the pKa of a fluorinated pyridine N-oxide using potentiometric titration.[14][15][16]

Materials:

-

Fluorinated pyridine N-oxide sample

-

Standardized 0.1 M HCl solution

-

Standardized 0.1 M NaOH solution

-

0.15 M KCl solution (to maintain constant ionic strength)

-

Deionized water (carbonate-free)

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Sample Preparation: Accurately weigh a known amount of the fluorinated pyridine N-oxide and dissolve it in a known volume of 0.15 M KCl solution to a final concentration of approximately 1 mM.

-

Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

-

Acidification: Add a known excess of standardized 0.1 M HCl to protonate the pyridine N-oxide completely. Record the initial pH.

-

Titration: Titrate the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.05-0.1 mL). Record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the average volume to more accurately determine the equivalence point.

¹⁹F NMR Spectroscopic Analysis

This protocol describes a general procedure for acquiring a ¹⁹F NMR spectrum of a fluorinated pyridine N-oxide.[17][18][19]

Materials:

-

Fluorinated pyridine N-oxide sample

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

NMR tube

-

NMR spectrometer equipped with a fluorine probe

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the fluorinated pyridine N-oxide in 0.5-0.7 mL of a suitable deuterated solvent in an NMR tube.

-

Instrument Setup:

-

Tune and match the fluorine probe to the operating frequency of the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to obtain good resolution.

-

-

Acquisition Parameters:

-

Set the spectral width to cover the expected chemical shift range of the fluorine signals (a wide range of ~200 ppm is a good starting point if the shift is unknown).[10][20]

-

Set the transmitter offset to the approximate center of the expected spectral region.

-

Use a calibrated 90° pulse width.

-

Set an appropriate relaxation delay (D1) to ensure full relaxation of the fluorine nuclei (typically 1-5 seconds).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase the spectrum.

-

Reference the chemical shifts to an internal or external standard (e.g., CFCl₃ at 0 ppm).

-

Computational Workflow for Electronic Property Analysis

Density Functional Theory (DFT) calculations are a powerful tool for predicting and understanding the electronic properties of molecules. The following workflow outlines a typical computational approach.[21][22]

Impact on Drug Development

The electronic modifications induced by fluorine substitution in pyridine N-oxides have significant implications for drug design and development. These include:

-

Modulation of pKa: Altering the pKa can influence a drug's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. Fine-tuning the pKa can be crucial for optimizing oral bioavailability and cellular permeability.

-

Enhanced Metabolic Stability: The strong C-F bond can block sites of metabolic oxidation, thereby increasing the half-life of a drug.

-

Improved Binding Affinity: The unique electronic and steric properties of fluorine can lead to enhanced binding interactions with target proteins through various non-covalent interactions, including hydrogen bonds and dipole-dipole interactions.

-

Increased Lipophilicity: In some cases, fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross cell membranes.

Conclusion

The incorporation of fluorine atoms into the pyridine N-oxide ring system provides a powerful and versatile strategy for modulating electronic properties. This technical guide has provided a comprehensive overview of these effects, supported by quantitative data, detailed experimental protocols, and logical workflows. A thorough understanding of the principles outlined herein will empower researchers to rationally design and synthesize novel fluorinated pyridine N-oxides with tailored properties for a wide range of applications, from drug discovery to materials science. The continued exploration of this chemical space promises to yield new and improved molecular entities with significant scientific and therapeutic potential.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Hammett equation - Wikipedia [en.wikipedia.org]

- 3. staff.ustc.edu.cn [staff.ustc.edu.cn]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 7. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. ias.ac.in [ias.ac.in]

- 12. Trends in the nitrogen--oxygen stretching frequency of 4-substituted pyridine N-oxide coordination compounds (Journal Article) | OSTI.GOV [osti.gov]

- 13. Pyridine, 1-oxide [webbook.nist.gov]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. A suite of 19F based relaxation dispersion experiments to assess biomolecular motions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New 19 F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) DOI:10.1039/D1SC06057K [pubs.rsc.org]

- 19. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. F19 detection [nmr.chem.ucsb.edu]

- 21. juser.fz-juelich.de [juser.fz-juelich.de]

- 22. DFT Calculation of the Electronic Properties of Cubic Ti3Sb Crystals with Adsorbed and/or Partially Substituted Nitrogen | MDPI [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 3,5-Difluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3,5-Difluoropyridine 1-oxide. The information presented herein is compiled from available safety data sheets, general chemical literature on pyridine N-oxides, and related fluorinated compounds. While specific quantitative stability data for 3,5-Difluoropyridine 1-oxide is limited in publicly accessible literature, this guide offers best-practice recommendations based on the known chemical properties of this class of compounds.

Chemical Properties and Stability Profile

3,5-Difluoropyridine 1-oxide is a heterocyclic compound featuring a pyridine ring N-oxidized and substituted with two fluorine atoms. The N-oxide functional group and the electron-withdrawing fluorine atoms significantly influence the molecule's electronic properties, reactivity, and stability.

Aromatic N-oxides are generally more stable than their aliphatic counterparts[1]. The N-O bond in pyridine N-oxides is stabilized by the aromatic system, and the presence of electron-withdrawing substituents, such as fluorine, can further enhance the stability of this bond[2][3]. However, like many N-oxides, 3,5-Difluoropyridine 1-oxide is susceptible to degradation under certain conditions, including exposure to heat, light, and incompatible chemical agents.

Key Stability Considerations:

-

Photostability: Pyridine N-oxides are known to be photochemically active[5][6]. Exposure to light, particularly in the UV spectrum, can induce complex rearrangements and degradation. Photochemical reactions may involve the formation of reactive intermediates such as oxaziridines, leading to various degradation products[5][7].

-

Hydrolytic Stability: While specific data is unavailable for the title compound, pyridine N-oxide itself is highly soluble in water[8]. The stability in aqueous solutions would likely depend on the pH and the presence of other reactive species.

-

Oxidative Stability: The N-oxide functionality itself has oxidative properties[2][9]. The compound should be stored away from strong oxidizing agents to prevent unwanted reactions.

-

Incompatible Materials: Contact with strong oxidizing agents and strong acids should be avoided[2].

Recommended Storage and Handling Conditions

To ensure the long-term integrity and purity of 3,5-Difluoropyridine 1-oxide, the following storage and handling conditions are recommended. These recommendations are summarized in the table below for easy reference.

| Parameter | Recommended Condition | Rationale |

| Temperature | Store in a cool, dry place. Recommendations vary from room temperature to 2-8°C. For long-term storage, refrigeration (2-8°C) is advisable to minimize potential thermal degradation. | Lower temperatures slow down the rate of potential decomposition reactions. |

| Light Exposure | Store in a light-resistant container, such as an amber glass bottle, and in a dark location. | Pyridine N-oxides can be sensitive to light, which may induce photochemical degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This minimizes contact with atmospheric oxygen and moisture, which could potentially participate in degradation pathways. |

| Container | Use a tightly sealed, non-reactive container made of glass or other appropriate material. | Prevents contamination and exposure to air and moisture. |

| Handling | Handle in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. | Standard safe handling practice for chemical reagents. |

| Incompatibilities | Keep away from strong oxidizing agents and strong acids. | To prevent potentially vigorous and hazardous reactions. |

Potential Degradation Pathways

The following diagram illustrates the potential factors that can lead to the degradation of 3,5-Difluoropyridine 1-oxide, based on the general reactivity of pyridine N-oxides.

Caption: Factors influencing the stability of 3,5-Difluoropyridine 1-oxide.

Experimental Protocols for Stability Assessment (General Protocol)

While a specific, validated stability testing protocol for 3,5-Difluoropyridine 1-oxide is not available in the literature, a general approach can be outlined. This protocol would need to be adapted and validated for the specific analytical methods and instrumentation available.

Objective: To assess the stability of 3,5-Difluoropyridine 1-oxide under various stress conditions (thermal, photolytic, hydrolytic).

Materials:

-

3,5-Difluoropyridine 1-oxide

-

High-purity solvents (e.g., acetonitrile, water)

-

Buffers of various pH values (e.g., pH 4, 7, 9)

-

Controlled temperature chambers/ovens

-

Photostability chamber with controlled light exposure (ICH Q1B option)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Mass Spectrometer (MS) for identification of degradation products

-

NMR spectrometer for structural elucidation

Workflow Diagram:

Caption: A generalized workflow for assessing the stability of a chemical compound.

Methodology:

-

Sample Preparation: Prepare solutions of 3,5-Difluoropyridine 1-oxide of a known concentration in appropriate solvents (e.g., acetonitrile for thermal and photostability, aqueous buffers for hydrolytic stability).

-

Initial Analysis (t=0): Analyze the initial solutions to determine the starting purity and to serve as a baseline.

-

Stress Conditions:

-

Thermal Stability: Store samples at elevated temperatures (e.g., 40°C, 60°C, 80°C) in the dark.

-

Photostability: Expose samples to a controlled light source as per ICH Q1B guidelines. A dark control should be run in parallel.

-

Hydrolytic Stability: Store samples in aqueous buffers at different pH values (e.g., acidic, neutral, basic) at a controlled temperature.

-

-

Time-Point Analysis: Withdraw aliquots from the stressed samples at predetermined time intervals (e.g., 1, 3, 7, 14, 30 days).

-

Analytical Method:

-

Develop a stability-indicating HPLC method capable of separating the parent compound from its potential degradation products.

-

Quantify the amount of 3,5-Difluoropyridine 1-oxide remaining at each time point.

-

Monitor the formation of any degradation products.

-

-

Degradant Identification: For significant degradation products, use techniques such as LC-MS and NMR to elucidate their structures.

-

Data Analysis: Plot the concentration of 3,5-Difluoropyridine 1-oxide versus time for each stress condition to determine the degradation kinetics.

Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data. It is the responsibility of the user to conduct their own safety and stability assessments for their specific applications. Always consult the most recent Safety Data Sheet (SDS) and handle the compound in accordance with good laboratory practices.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. Pyridine N-oxide [organic-chemistry.org]

Commercial Availability and Synthetic Utility of 3,5-Difluoropyridine 1-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Difluoropyridine 1-oxide is a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of two fluorine atoms and an N-oxide functional group, make it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the commercial availability of 3,5-Difluoropyridine 1-oxide, detailed experimental protocols for its synthesis, and insights into its applications, particularly as a component in the design of proteolysis targeting chimeras (PROTACs).

Commercial Availability

3,5-Difluoropyridine 1-oxide is available from a number of chemical suppliers. The typical purity offered is ≥98%. Pricing and available quantities can vary between suppliers. Researchers are advised to contact the vendors directly for the most current information.

| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity | Additional Information |

| Various Suppliers | 210169-07-6 | C5H3F2NO | 131.1 g/mol | min 98% | Often listed as "3,5-Difluoropyridine N-oxide". Storage conditions are typically at room temperature or 2-8°C.[1] |

Synthesis of 3,5-Difluoropyridine 1-oxide

The synthesis of 3,5-Difluoropyridine 1-oxide is achieved through the oxidation of the corresponding 3,5-difluoropyridine. Two common methods employ peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.

Method 1: Oxidation with Peracetic Acid

This protocol provides a reliable method for the preparation of 3,5-Difluoropyridine 1-oxide with a good yield.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 3,5-difluoropyridine (1.0 equivalent) in a mixture of acetic acid and chloroform.

-

Addition of Oxidant: To the stirred solution, add a 40% solution of peracetic acid in acetic acid (approximately 1.5 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 50°C and maintain stirring for 24 hours.

-

Work-up:

-

Cool the mixture in an ice bath.

-

Carefully neutralize the solution by the addition of a dilute sodium hydroxide solution.

-

Destroy any remaining peroxides by adding sodium metabisulfite.

-

-

Extraction: Extract the product into dichloromethane (DCM).

-

Purification:

-

Dry the combined organic layers over anhydrous magnesium sulfate (MgSO4).

-

Filter and evaporate the solvent under reduced pressure to yield the crude product.

-

Recrystallize the solid from a DCM-petrol mixture (1:1) to obtain pure 3,5-difluoropyridine-N-oxide.[2]

-

A reported yield for this reaction is 71%.[2]

Method 2: Oxidation with m-CPBA

This is a general and widely used method for the N-oxidation of pyridines.

Experimental Protocol:

-

Reaction Setup: Dissolve the starting pyridine derivative (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

-

Addition of Oxidant: Slowly add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) to the stirred solution.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-